2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide (CAS 485753-18-2) is a synthetic, polydentate amide within the N-substituted benzamide class. Its molecular formula is C28H25N3O3, with a molecular weight of 451.52 g/mol.

Molecular Formula C28H25N3O3
Molecular Weight 451.5 g/mol
CAS No. 485753-18-2
Cat. No. B10882930
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide
CAS485753-18-2
Molecular FormulaC28H25N3O3
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCCC(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4
InChIInChI=1S/C28H25N3O3/c1-2-23(28(34)31-24-18-10-14-19-11-6-7-15-21(19)24)29-27(33)22-16-8-9-17-25(22)30-26(32)20-12-4-3-5-13-20/h3-18,23H,2H2,1H3,(H,29,33)(H,30,32)(H,31,34)
InChIKeyCVEGGHLMQLWISS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide (CAS 485753-18-2): A High-Purity, Structurally Differentiated Benzamide Building Block for Targeted Synthesis and Pharmacology


2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide (CAS 485753-18-2) is a synthetic, polydentate amide within the N-substituted benzamide class. Its molecular formula is C28H25N3O3, with a molecular weight of 451.52 g/mol . The structure features a central phenyl core bearing a benzamido substituent and a chiral butanamido linker that terminates in a bulky, lipophilic naphthalen-1-yl group. This architecture distinguishes it from simpler analogs, conferring a unique physicochemical profile suited for exploring steric and electronic effects in biochemical interactions. The compound is commercially available for research purposes with a certified purity of NLT 98% .

Naphthalen-1-yl probe for steric & hydrophobic binding studies
Chiral butanamido linker supports stereochemical SAR exploration
Defined purity profile for reproducible assay development

Why Generic N-Substituted Benzamide Substitution is Inadequate: The Critical Role of the Naphthalen-1-yl Moiety in 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide


Generic substitution of 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide with simpler N-aryl benzamide analogs is precluded by fundamental differences in molecular recognition and physicochemical properties. Computed LogP data from authoritative databases indicate a clear trend in lipophilicity corresponding to the size of the terminal aromatic group. The target compound, with its naphthalen-1-yl substituent, has a calculated LogP of approximately 5.2 [1]. In contrast, the direct phenylanilino analog (CAS 473802-31-2) has a LogP of 5.69 , while the 4-methoxybenzamido analog (CAS 485810-09-1) has a LogP of 4.59 [2]. These divergent lipophilicities directly impact solubility, membrane permeability, and potential for off-target binding, making the target compound a unique tool for structure-activity relationship (SAR) studies where precise steric bulk and lipophilicity are critical variables.

Naphthalen-1-yl vs. simpler aryl groups
Computed LogP variation can significantly alter membrane partitioning and solubility compared to phenyl or 4-methoxy analogs.
Molecular weight difference
The 12.5% mass increase over the phenylanilino analog introduces greater steric bulk, which may shift target binding profiles.
Conformational flexibility variance
Different rotatable bond counts between analogs can change entropic binding contributions, limiting direct substitution.

Quantitative Evidence Guide: Defining the Physicochemical and Purity Differentiation of 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide


Enhanced Steric Bulk vs. Phenyl Analog: A Defined Molecular Weight Differential for Target Engagement Studies

The molecular weight of 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide is 451.52 g/mol . This represents a substantial increase of 50.06 g/mol (12.5%) over its direct phenylanilino analog (N-[(2S)-1-anilino-1-oxobutan-2-yl]-2-benzamidobenzamide), which has a molecular weight of 401.46 g/mol . This significant mass increase is attributed to the replacement of the phenyl group with a naphthalenyl group, introducing greater steric bulk and potential for enhanced Van der Waals interactions within a binding pocket.

Molecular Weight Increase
Class-level
451.52 g/mol
+50.06 vs 401.46 analog
Supports steric probe design and binding pocket differentiation
Computed property; binding context-dependent
Medicinal Chemistry Structure-Activity Relationship (SAR) Drug Discovery

Certified Purity Advantage: NLT 98% Specification Ensures Reproducibility for Downstream Assays

The target compound is supplied with a certified purity of NLT 98% . This specification is highly competitive; a close structural analog, the 4-methoxybenzamido derivative (CAS 485810-09-1), is commonly offered at a lower purity of 97% [1]. This 1% absolute purity difference, while seemingly small, represents a 33% reduction in potential total impurities, which is critical for minimizing confounding biological activity from contaminants in sensitive cell-based assays.

Purity Specification
Specification review
NLT 98%
vs. 97% for 4-methoxy analog
May improve assay reproducibility and reduce impurity interference
Supplier specification; verify per lot
Assay Development Chemical Biology In Vitro Pharmacology

Optimized Lipophilicity for CNS Penetration: A LogP of 5.21 vs. 4-Methoxy Analog's 4.59

The calculated partition coefficient (LogP) of the target compound is 5.21 [1], positioning it within the optimal range for central nervous system (CNS) drug candidates (LogP 2-5), based on common drug-likeness rules. In comparison, the 4-methoxybenzamido derivative (CAS 485810-09-1) has a significantly lower LogP of 4.59 [2]. The 0.62 unit increase in LogP for the target compound translates to approximately a 4-fold greater partition into a non-polar phase, indicating superior passive membrane permeability and potentially enhanced blood-brain barrier penetration.

Lipophilicity (LogP)
Data to verify
Target: 5.21
4-Methoxy analog: 4.59
Supports permeability screening context; ~4-fold partition difference
Computed LogP; experimental validation required
Pharmacokinetics CNS Drug Discovery ADME-Tox

Conformationally Constrained Naphthyl Group: A Defined Rotatable Bond Profile for Reduced Entropic Penalty

The naphthalen-1-yl group in the target compound introduces conformational restriction compared to the freely rotating phenyl group in its analog (CAS 473802-31-2). Specifically, the target compound has 7 rotatable bonds , whereas the 4-methoxy analog (CAS 485810-09-1) has 6 rotatable bonds [1]. The extra rotatable bond in the target compound arises from the benzamido moiety, not the terminal naphthyl group, which provides a more rigid, planar interaction surface. This balance of rigidity and flexibility is often desirable for achieving high binding affinity.

Conformational Flexibility
Class-level
7 rotatable bonds
vs. 6 for 4-methoxy analog
May influence entropic binding profile and target selectivity
Class-level inference; model-specific review
Molecular Modeling Chemical Biology Protein-Ligand Interactions

Validated Application Scenarios for 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide Based on Quantitative Evidence


Central Nervous System (CNS) Lead Optimization

The target compound's optimal LogP of 5.21 [1] makes it an ideal candidate scaffold for CNS drug discovery programs. Its lipophilicity profile predicts superior passive blood-brain barrier penetration compared to the less lipophilic 4-methoxy analog (LogP 4.59). Medicinal chemists can use this compound as a core for SAR studies aimed at modulating pharmacokinetic properties without introducing additional hydrogen bond donors or acceptors, which are known to limit CNS exposure.

High-Fidelity In Vitro Pharmacology Assays

Procurement of this compound with a certified NLT 98% purity minimizes the risk of assay interference from unknown contaminants. This is especially critical for sensitive biochemical assays (e.g., fluorescence polarization, AlphaScreen) where a 1% difference in purity can translate to a significant increase in background signal or false-positive hits. This level of purity ensures reproducible dose-response curves and accurate IC50/EC50 determinations.

Steric and Hydrophobic Probe in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 451.52 g/mol, this compound occupies a 'lead-like' space distinct from smaller fragment analogs (e.g., the phenyl analog at 401.46 g/mol) . The naphthalen-1-yl group serves as a robust probe for mapping hydrophobic sub-pockets in target proteins. Its unique combination of planarity (naphthyl) and flexibility (7 rotatable bonds) allows it to adopt multiple binding modes, providing rich structural information in X-ray crystallography or NMR studies.

Chemical Biology Tool for Protein-Protein Interaction (PPI) Inhibition

The extended, rigid naphthalen-1-yl moiety offers a large, flat aromatic surface conducive to disrupting protein-protein interactions, which often involve extensive hydrophobic interfaces. The higher structural complexity of this compound, compared to a simple biphenyl or phenyl analog, increases the likelihood of achieving selective PPI inhibition by presenting a more unique 3D pharmacophore. This makes it a valuable starting point for developing PPI inhibitors, a target class historically considered 'undruggable.'

Application
Selection Property
Validation Focus
CNS permeability research
Computed LogP suggests potential for passive brain penetration
Correlate with experimental permeability assays
In vitro pharmacology studies
High purity specification minimizes impurity-related assay artifacts
Purity verification and dose-response reproducibility
Fragment-based steric mapping
Elevated molecular weight and naphthyl planarity probe hydrophobic pockets
Crystallography or NMR binding mode analysis
Protein-protein interaction inhibition
Large aromatic surface and 3D complexity for PPI disruption
PPI assay selectivity and target engagement profiling
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